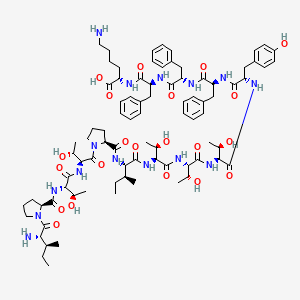
Azvudine-13C,15N2,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azvudine-13C,15N2,d2 is a labeled analog of Azvudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Azvudine. The isotopic labeling with carbon-13, nitrogen-15, and deuterium allows for precise tracking and analysis in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azvudine-13C,15N2,d2 involves the incorporation of isotopically labeled precursors into the nucleoside structure. The process typically starts with the synthesis of labeled cytidine derivatives, which are then fluorinated and azidated to form the final compound. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the isotopic purity and chemical integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Azvudine-13C,15N2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the azido group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that retain the isotopic labels, allowing for detailed metabolic studies.
Aplicaciones Científicas De Investigación
Azvudine-13C,15N2,d2 is extensively used in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of nucleoside analogs.
Biology: To investigate the metabolic fate and distribution of Azvudine in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Azvudine in the treatment of viral infections.
Industry: In the development and quality control of antiviral drugs.
Mecanismo De Acción
Azvudine-13C,15N2,d2, like Azvudine, acts as a nucleoside reverse transcriptase inhibitor. It incorporates into the viral DNA during replication, leading to chain termination. The isotopic labels do not alter the mechanism of action but allow for precise tracking of the compound in biological systems. The primary molecular targets include the reverse transcriptase enzyme and viral RNA-dependent RNA polymerase.
Comparación Con Compuestos Similares
Remdesivir: Another nucleoside analog used for antiviral treatment.
Sofosbuvir: Used in the treatment of hepatitis C.
Tenofovir: Used in the treatment of HIV.
Uniqueness: Azvudine-13C,15N2,d2 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Unlike other nucleoside analogs, the labeled version provides insights into the precise distribution and metabolism of the compound in vivo.
Propiedades
Fórmula molecular |
C9H11FN6O4 |
|---|---|
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dideuterio(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1/i1D,2D,8+1,13+1,16+1 |
Clave InChI |
KTOLOIKYVCHRJW-AITTUAMVSA-N |
SMILES isomérico |
[2H]C1=C([15N]([13C](=O)[15N]=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F)[2H] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)



![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)




![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
